- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 96-41-3 (Cyclopentanol)
Cyclopentanol, organic compound, colorless, aromatic, viscous, clear liquid, pleasant smell, flammable, relative density 0.9478 (20/4 ℃). Melting point -19 ℃. Boiling point 140.8 ℃. Flash point 51.5 ℃. Refractive index Nd (20 ℃) 1.4530. soluble in ethanol, slightly soluble in water. It is mainly used as solvent and dye intermediate of spices and drugs< Br>
Cyclopentanol structure
Cyclopentanol Properties
Names and Identifiers
-
- Cyclopentanol
- Hydroxy-cyclopentane
- 1,2-cyclopentane dicarboxylic acid
- 1-hydroxycyclopentane
- Cyclopentandicarbonsaeure
- cyclopentane-1,2-dicarboxylic acid
- cyclopentane-trans-1,2-dicarboxylic acid
- cyclo-pentanol
- cyclopentyl alcohol
- hydroxycyclopentane
- trans-DL-1,2-cyclopentanedicarboxylic acid
- 1-Cyclopentanol
- NSC 49117
- +Expand
-
- MFCD00001363
- XCIXKGXIYUWCLL-UHFFFAOYSA-N
- 1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2
- OC1CCCC1
- 1900556
Computed Properties
- 86.073165g/mol
- 0
- 0.8
- 1
- 1
- 0
- 86.073165g/mol
- 86.073165g/mol
- 20.2Ų
- 6
- 37.2
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- Odor of amyl alcohol, somewhat like peppermint
- 2.97 (AIR= 1)
- 1.07e-11 cm3/molecule*sec
- 0.92130
- 20.23000
- 2742
- n20/D 1.453(lit.)
n20/D 1.453 - Slightly soluble
- 139-140 °C(lit.)
- −19 °C (lit.)
- Fahrenheit: 123.8 ° f
Celsius: 51 ° c - Colorless viscous liquid with pleasant smell. [1]
- Stable. Flammable. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides.
- Slightly soluble in water, soluble in ethanol, acetone, ether. [9]
- 0.948 g/mL at 20 °C
0.949 g/mL at 25 °C(lit.)
Cyclopentanol Security Information
Cyclopentanol Customs Data
- 2906199090
-
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Cyclopentanol Price
Cyclopentanol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 157 - 158 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Reduction of aldehydes and ketones by a stoichiometric amount of NaBH4 using a small amount of MeOH or EtOHResults in Chemistry, 2022, 4,,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel , Nickel alloy, base, Ni 76,Fe 24 Solvents: Mesitylene ; 3 h, 3 bar, 150 - 160 °C
Reference
- Hydrodeoxygenation and hydrogenolysis of biomass-based materials using FeNi catalysts and magnetic inductionGreen Chemistry, 2021, 23(5), 2025-2036,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum oxide (MoO3) (impregnated onto ruthenium-modified carbon carrier) , Ruthenium (impregnated onto carbon carrier and metal oxides) , Carbon Solvents: Water ; 4 h, 4 MPa, 140 °C
Reference
- Preparation of cyclopentanol by catalytic hydrogenzation of furfural and furfuryl alcohol, China, , ,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2173482-17-0 Solvents: Isopropanol ; 7 h, 82 °C
Reference
- Cyclometalated Ru(II)-NHC Complexes as Effective Catalysts for Transfer Hydrogenation: Influence of Wingtip Group on Catalytic OutcomeChemistrySelect, 2017, 2(32), 10603-10608,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1974333-48-6 Solvents: Isopropanol ; 5 h, 82 °C; 82 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- Synthesis and catalytic evaluation of ruthenium(II) benzhydrazone complex in transfer hydrogenation of ketonesTetrahedron Letters, 2016, 57(33), 3764-3769,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1653995-58-4 Solvents: Isopropanol ; 5 min, reflux
Reference
- The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketonesApplied Organometallic Chemistry, 2014, 28(11), 803-808,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium formate Catalysts: Ruthenium , Aluminum hydroxide oxide Solvents: Dimethylformamide , Water ; 18 h, 100 °C
Reference
- Highly efficient transfer hydrogenation of aldehydes and ketones using potassium formate over AlO(OH)-entrapped ruthenium catalystsApplied Catalysis, 2014, 484, 51-58,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 40 min, 130 °C
Reference
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous ZirconiaOrganic Letters, 2013, 15(9), 2278-2281,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ; 10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 2.5 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 2.5 h, reflux
Reference
- Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketonesJournal of Organometallic Chemistry, 2007, 692(11), 2306-2313,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Isopropanol , Potassium hydroxide Catalysts: Ruthenium(1+), chloro[rel-(1R,4R,5S,7R)-5-(diphenylphosphino-κP)-2,3-dimethyl-7-… ; 0.5 h, 82 °C
Reference
- Conformationally rigid diphosphine arene-ruthenium(II) complexes as catalysts for transfer hydrogenation of ketonesJournal of Organometallic Chemistry, 2003, 669(1-2), 48-56,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Zinc, (1-methylpyrrolidine)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Tetrahydrofuran ; rt; 25 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 10 min, rt
Reference
- N-Methylpyrrolidine-zinc borohydride: a new stable and efficient reducing agent in organic synthesisSynthetic Communications, 2003, 33(2), 229-236,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: 1,2-Dichloroethane
1.2 Reagents: Hydrogen
1.2 Reagents: Hydrogen
Reference
- Tandem Catalysis: The Sequential Mediation of Olefin Metathesis, Hydrogenation, and Hydrogen Transfer with Single-Component Ru ComplexesJournal of the American Chemical Society, 2001, 123(45), 11312-11313,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: 1,4-Dioxane , Water ; 48 h, 5 bar, 135 °C
Reference
- Direct Deamination of Primary Amines by Water To Produce AlcoholsAngewandte Chemie, 2013, 52(24), 6269-6272,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: 2-Pyridinemethanamine , Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C
Reference
- Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocolApplied Catalysis, 2021, 623,,
Synthetic Circuit 21
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: 2-Pentanol Catalysts: Dichloromethane , Magnesium oxide Solvents: 2-Pentanol ; 3 h, 392 K
Reference
Catalytic hydrogen transfer over magnesia. XXI. Liquid phase reduction of cyclopentanone over CH4-nCln/MgO (n = 1-4) catalysts
Polish Journal of Chemistry,
2008,
82(5),
1117-1119
,
Cyclopentanol Raw materials
Cyclopentanol Preparation Products
- Methylcyclohexane (108-87-2)
- Cyclohexanol (108-93-0)
- pentane-1,5-diol (111-29-5)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexyl valerate (1551-43-5)
- cyclohexyl butyrate (1551-44-6)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- 1,3-Cyclohexanediol (504-01-8)
- amyl caproate (540-07-8)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Cyclohexyl Propionate (6222-35-1)
- Cyclohexyl hexanoate (6243-10-3)
- 1,6-Hexanediol (629-11-8)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- 2-cyclopentylidenecyclopentanone (825-25-2)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- cyclohex-2-en-1-one (930-68-7)
- Cyclohexane-1,2-diol (931-17-9)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- Cyclopentanol (96-41-3)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
Cyclopentanol Suppliers
Jiangsu Xinsu New Materials Co., Ltd
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Cyclopentanol Related Literature
-
1. Index pages
-
Dafang Gao,Xiaoguang Bao Org. Chem. Front. 2018 5 1471
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3. Regioselective alkylation of phenol with cyclopentanol over montmorillonite K10: An efficient synthesis of 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]propan-2-ol {(S?)-penbutolol}Prodeep Phukan,Arumugam Sudalai J. Chem. Soc. Perkin Trans. 1 1999 3015
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Léa Delance,Charlotte Veillon,Nicolas Passade-Boupat,Fran?ois Lequeux,Laurence Talini,Emilie Verneuil Soft Matter 2022 18 5060
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5. Structure and dipole relaxation mechanisms in the cyclic alcohols cyclopentanol to cyclo-octanolMustafa Shablakh,Leonard A. Dissado,Robert M. Hill J. Chem. Soc. Faraday Trans. 2 1983 79 369
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6. Aryldiazenato-complexes : synthesis and structure of complexes derived from the oxidative addition of diazonium ions to trans-carbonylchlorobis(triphenylphosphine)iridium(I)Roger E. Cobbledick,Frederick W. B. Einstein,Nicholas Farrell,Alan B. Gilchrist,Derek Sutton J. Chem. Soc. Dalton Trans. 1977 373
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7. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diolRaymond J. Abraham,Rodothea Koniotou,Fernando Sancassan trans-cyclopentane-12-diol. Raymond J. Abraham Rodothea Koniotou Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 2002 2025
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Gaynor Corfield,Mansal Davies Trans. Faraday Soc. 1964 60 10
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Mo Yang,Juan Wang Phys. Chem. Chem. Phys. 2023 25 12943
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Mo Yang,Juan Wang Phys. Chem. Chem. Phys. 2023 25 12943
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